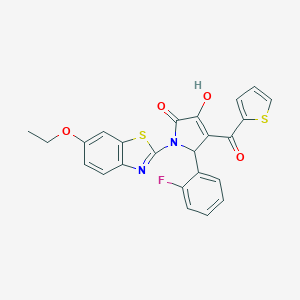

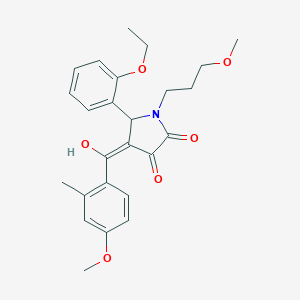

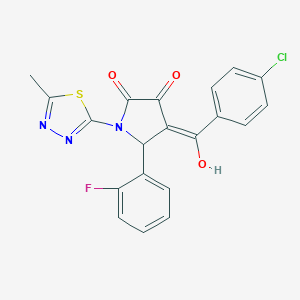

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis. This compound has shown promising results in preclinical studies and has been approved for clinical trials.

Mechanism of Action

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts on the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein, which is a chloride channel located on the surface of epithelial cells. In cystic fibrosis patients, the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein is mutated, leading to decreased chloride ion transport and impaired mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator binds to the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein and enhances its activity, increasing chloride ion transport and improving mucus clearance. This leads to improved lung function and reduced respiratory symptoms in cystic fibrosis patients.

Biochemical and Physiological Effects:

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have several biochemical and physiological effects. This compound increases 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one activity, leading to increased chloride ion transport and improved mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator also reduces inflammation and oxidative stress in the lungs, leading to improved lung function and reduced respiratory symptoms. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have a low toxicity profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has also been extensively studied for its potential therapeutic effects in cystic fibrosis, making it a valuable tool for investigating the pathophysiology of this disease. However, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has some limitations for lab experiments. This compound has a complex mechanism of action and its effects may be influenced by other factors, such as the presence of other drugs or disease conditions. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have different effects in different cell types or animal models, making it important to carefully select the appropriate experimental conditions.

Future Directions

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several potential future directions for research and development. One direction is to further investigate the mechanism of action of this compound and its effects on other cellular pathways. Another direction is to develop more potent and selective 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulators that can target specific mutations in the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have potential therapeutic effects in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, which warrant further investigation. Overall, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has shown great promise as a potential therapeutic agent for cystic fibrosis and has the potential to improve the lives of millions of patients worldwide.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator involves several steps, starting from the reaction of 2-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-2-fluoroaniline. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-ylamine to give 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification and characterization.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been extensively studied for its potential therapeutic effects in cystic fibrosis. This compound has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one) protein, which is mutated in cystic fibrosis patients. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts as a potentiator of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, increasing its activity and promoting chloride ion transport across the cell membrane. This results in improved lung function and reduced respiratory symptoms in cystic fibrosis patients.

properties

Product Name |

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |

|---|---|

Molecular Formula |

C20H13ClFN3O3S |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C20H13ClFN3O3S/c1-10-23-24-20(29-10)25-16(13-4-2-3-5-14(13)22)15(18(27)19(25)28)17(26)11-6-8-12(21)9-7-11/h2-9,16,26H,1H3/b17-15+ |

InChI Key |

AJIAIXRCSUFMMK-BMRADRMJSA-N |

Isomeric SMILES |

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4F |

SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265536.png)

![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265540.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265541.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265542.png)

![Dimethyl 1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265544.png)

![Dimethyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265545.png)

![Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265546.png)

![Dimethyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265547.png)

![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B265550.png)